molecular formula C11H15ClN2O B1437098 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide CAS No. 1040693-35-3

3-[(2-Chlorobenzyl)amino]-N-methylpropanamide

Cat. No.: B1437098
CAS No.: 1040693-35-3
M. Wt: 226.7 g/mol
InChI Key: VBHVITDRDLHPRT-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzyl)amino]-N-methylpropanamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a chlorobenzyl group attached to an amino group, which is further connected to a methylated propanamide moiety. Its molecular structure makes it a candidate for various chemical reactions and applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide typically involves the following steps:

  • Benzylamine Formation: The starting material, 2-chlorobenzylamine, is prepared by reacting 2-chlorobenzyl chloride with ammonia.

  • Amination Reaction: The 2-chlorobenzylamine is then reacted with methylpropanoic acid chloride to form the amide bond, resulting in the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.

Scientific Research Applications

3-[(2-Chlorobenzyl)amino]-N-methylpropanamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: Its derivatives can be used in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

  • 2-Chlorobenzylamine: Similar in structure but lacks the propanamide group.

  • N-Methylpropanamide: Similar in structure but lacks the chlorobenzyl group.

  • 3-[(2-Chlorobenzyl)amino]propanamide: Similar but without the methyl group.

Uniqueness: 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide is unique due to the combination of the chlorobenzyl group and the methylated propanamide moiety, which provides distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-13-11(15)6-7-14-8-9-4-2-3-5-10(9)12/h2-5,14H,6-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHVITDRDLHPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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